molecular formula C19H23N3O B10780303 (1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide

(1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide

Katalognummer B10780303
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: GSKQCADKMBMWTN-XYPWUTKMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of CHEMBL3421842 involves several steps, including the preparation of specific catalytic precursors and the use of advanced analytical methods such as single-crystal X-ray diffraction. The preparation process is meticulously designed to ensure the purity and efficacy of the compound . Industrial production methods for CHEMBL3421842 are still under development, with ongoing research focused on optimizing the synthesis process to achieve large-scale production while maintaining high quality and consistency.

Analyse Chemischer Reaktionen

CHEMBL3421842 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

CHEMBL3421842 has a wide range of scientific research applications. In chemistry, it is used as a reference compound in receptor binding assays to study the binding affinity of various ligands. In biology, it is employed in studies investigating the interactions between receptors and ligands, providing insights into cellular signaling pathways. In medicine, CHEMBL3421842 is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors. Additionally, it has industrial applications in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of CHEMBL3421842 involves its interaction with specific molecular targets, such as receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved in the action of CHEMBL3421842 are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms by which this compound exerts its effects .

Vergleich Mit ähnlichen Verbindungen

CHEMBL3421842 is unique in its high binding affinity and specificity for certain receptors, which distinguishes it from other similar compounds. Some compounds that share structural similarities with CHEMBL3421842 include other ligands used in receptor binding assays. CHEMBL3421842’s unique binding properties and potential therapeutic applications make it a compound of particular interest in scientific research .

If you have any more questions or need further details, feel free to ask!

Eigenschaften

Molekularformel

C19H23N3O

Molekulargewicht

309.4 g/mol

IUPAC-Name

(1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide

InChI

InChI=1S/C19H23N3O/c1-11-8-12-6-4-5-7-13(12)17(21-11)19(2,3)22-18(23)16-14-9-20-10-15(14)16/h4-8,14-16,20H,9-10H2,1-3H3,(H,22,23)/t14-,15+,16?

InChI-Schlüssel

GSKQCADKMBMWTN-XYPWUTKMSA-N

Isomerische SMILES

CC1=CC2=CC=CC=C2C(=N1)C(C)(C)NC(=O)C3[C@H]4[C@@H]3CNC4

Kanonische SMILES

CC1=CC2=CC=CC=C2C(=N1)C(C)(C)NC(=O)C3C4C3CNC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.